![molecular formula C12H15NO4S B2833342 3-(4-Cyclopropylsulfamoyl-phenyl)-propionic acid CAS No. 889939-54-2](/img/structure/B2833342.png)
3-(4-Cyclopropylsulfamoyl-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Cyclopropylsulfamoyl-phenyl)-propionic acid” is a chemical compound with the molecular weight of 267.31 . It is also known as "(2E)-3- {4- [ (cyclopropylamino)sulfonyl]phenyl}-2-propenoic acid" .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are generally stable, readily prepared, and environmentally benign . Protodeboronation of alkyl boronic esters using a radical approach has also been reported .Molecular Structure Analysis
The InChI code for this compound is "1S/C12H13NO4S/c14-12(15)8-3-9-1-6-11(7-2-9)18(16,17)13-10-4-5-10/h1-3,6-8,10,13H,4-5H2,(H,14,15)/b8-3+" .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its solubility in various solvents would need to be determined experimentally .Aplicaciones Científicas De Investigación
Antimicrobial Agent Synthesis
Research has explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming for antimicrobial applications. This involves creating novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety for use as antimicrobial agents. These compounds have been synthesized through reactions involving cyanoacetamide derivatives and evaluated for their antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Biobased Material Development
Another application involves using 3-(4-Hydroxyphenyl)propionic acid, a compound related to the core structure of interest, as an organic modifier in layered double hydroxides for the development of PBS bionanocomposites. These composites have been prepared via in situ polymerization, showing high thermal stability and mechanical reinforcement due to excellent filler/polymer interfacial interaction. This research points toward the potential for creating fully biodegradable green materials for various applications, highlighting the compound's role in enhancing material properties (Totaro, Sisti, Celli, Askanian, Hennous, Verney, & Leroux, 2017).
Biosynthesis of Hydrocinnamic Acids
There's also a significant focus on the biosynthesis of hydrocinnamic acids, including 3-Phenylpropionic acid (3PPA) and its derivatives, using Escherichia coli. This approach aims to replace petroleum-derived manufacturing processes with more environmentally friendly biological processes. By extending the cinnamic acids biosynthesis pathways through biological hydrogenation, researchers have successfully demonstrated the de novo biosynthesis of 3PPA using simple carbon sources, marking a step forward in sustainable chemical manufacturing (Sun, Lin, Shen, Jain, Sun, Yuan, & Yan, 2016).
Mecanismo De Acción
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(cyclopropylsulfamoyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)8-3-9-1-6-11(7-2-9)18(16,17)13-10-4-5-10/h1-2,6-7,10,13H,3-5,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBAMCSTGJZXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.